1-Ciclobutil-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

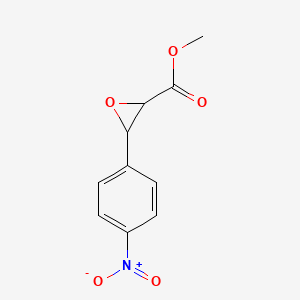

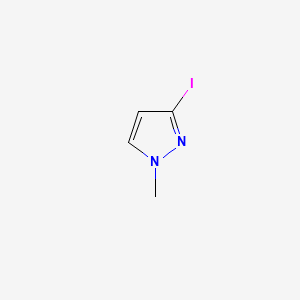

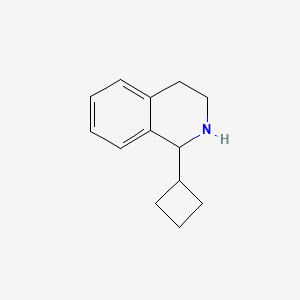

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C13H17N . It is a solid substance and is part of a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are commonly found in nature .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Molecular Structure Analysis

The molecular weight of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is 187.28 . The SMILES string representation of its structure is C1 (C2CCC2)C (C=CC=C3)=C3CCN1 .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been synthesized for various therapeutic activities, with noticeable success in the area of drug discovery for cancer and CNS .

Physical And Chemical Properties Analysis

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . Its empirical formula is C13H17N and it has a molecular weight of 187.28 .

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de 1-Ciclobutil-1,2,3,4-tetrahidroisoquinolina, pero desafortunadamente, los detalles específicos sobre aplicaciones únicas no están disponibles fácilmente en los resultados de la búsqueda. Este compuesto está listado para uso exclusivo de I+D y no para usos medicinales, domésticos u otros .

Safety and Hazards

The safety data sheet for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

1,2,3,4-Tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc . They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

Análisis Bioquímico

Biochemical Properties

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase enzymes, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for normal brain function. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can enhance neurotransmission and improve mood and cognitive function. Additionally, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that prolonged exposure to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .

Dosage Effects in Animal Models

The effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and cognitive function by enhancing neurotransmission. At high doses, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Propiedades

IUPAC Name |

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHQILNYWQRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469108 | |

| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886759-47-3 | |

| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)